molecular formula C20H20N2O2 B5525098 N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 309732-87-4

N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B5525098
CAS No.: 309732-87-4
M. Wt: 320.4 g/mol
InChI Key: BDOAGLLGUXDPOS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DMFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMFAA is a synthetic compound that can be synthesized using various methods. In

Scientific Research Applications

Structural and Biological Studies

Biological Effects of Related Compounds : A comprehensive review by Kennedy (2001) explores the biological effects of acetamide and formamide derivatives, including their mono and dimethyl derivatives. This review highlights the continued commercial importance and the biological responses to exposure, offering insights into potential research areas for related compounds (Kennedy, 2001).

Analgesic Potential of Capsaicinoids : Park et al. (1995) determined the crystal structure of a capsaicinoid analog, revealing insights into its analgesic potential. The structural analysis indicates that the orientation of various groups within the molecule affects its biological activity, suggesting that structural modification of N-(3,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide could explore similar bioactive properties (Park et al., 1995).

Structural Aspects of Amide Derivatives : Research by Karmakar et al. (2007) on the structural aspects of amide containing isoquinoline derivatives provides valuable insights into how structural modifications can influence the physical properties and potential applications of compounds like this compound (Karmakar et al., 2007).

Synthesis and Chemical Properties

Synthetic Approaches : Skladchikov et al. (2013) discuss the synthesis and structure of atropisomers related to N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline. This work illustrates synthetic pathways that could be relevant for synthesizing and studying this compound, highlighting the impact of stereochemistry on compound properties (Skladchikov et al., 2013).

Improvement in Synthesis Methods : Fenga (2007) reports on the synthesis and improvement of similar compounds, providing a basis for optimizing synthesis routes for related acetamide derivatives. This research underscores the importance of efficient synthesis methods in the development and study of new compounds (Gong Fenga, 2007).

Potential Applications in Advanced Materials and Biochemistry

Materials Science and Fluorescence : The study of salt and inclusion compounds of 8-hydroxyquinoline-based amides by Karmakar et al. (2007) demonstrates how structural modification can lead to materials with distinct fluorescence properties, suggesting potential applications in sensing and materials science for compounds like this compound (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-14(2)10-16(9-13)21-20(24)11-22-15(3)18(12-23)17-6-4-5-7-19(17)22/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOAGLLGUXDPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178898
Record name N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309732-87-4
Record name N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309732-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-3-formyl-2-methyl-1H-indole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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